molecular formula C25H20N4O3 B2385988 5-methyl-3-(4-methylphenyl)-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921807-24-1

5-methyl-3-(4-methylphenyl)-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2385988
CAS No.: 921807-24-1
M. Wt: 424.46
InChI Key: SXSIPUYGWONDSC-UHFFFAOYSA-N
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Description

5-methyl-3-(4-methylphenyl)-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(4-methylphenyl)-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions. For example, the reaction of thiophene-2-carboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones . Another method involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(4-methylphenyl)-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

5-methyl-3-(4-methylphenyl)-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as the development of novel polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-3-(4-methylphenyl)-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is unique due to its specific combination of aromatic and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-N-naphthalen-1-yl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-15-10-12-17(13-11-15)29-24(31)22-21(27-25(29)32)19(14-28(22)2)23(30)26-20-9-5-7-16-6-3-4-8-18(16)20/h3-14H,1-2H3,(H,26,30)(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSIPUYGWONDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC=CC5=CC=CC=C54)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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